Fmoc-4-azido-L-phenylalanine

Genetic Code Expansion Directed Evolution Unnatural Amino Acid Incorporation

This Fmoc-4-azido-L-phenylalanine introduces bioorthogonal azide handles via Fmoc-SPPS. Unlike alkynes, the azide uniquely enables copper-free SPAAC in living systems—no cytotoxic copper needed. It also serves as an IR vibrational probe for protein environment studies, a capability halogen and alkyne derivatives cannot match. Scalable to multigram quantities with ≥98% purity, this reagent supports high-throughput peptide synthesis, site-specific antibody-drug conjugation, and genetic code expansion. Select this azide handle when copper-free bioorthogonality and analytical fidelity are non-negotiable.

Molecular Formula C24H20N4O4
Molecular Weight 428,44 g/mole
CAS No. 163217-43-4
Cat. No. B613398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-azido-L-phenylalanine
CAS163217-43-4
Molecular FormulaC24H20N4O4
Molecular Weight428,44 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O
InChIInChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-4-azido-L-phenylalanine (CAS 163217-43-4): Essential Fmoc-Protected Bioorthogonal Handle for Click Chemistry and Genetic Code Expansion


Fmoc-4-azido-L-phenylalanine (CAS 163217-43-4) is an Fmoc-protected, non-canonical amino acid derivative of L-phenylalanine featuring a para-substituted azide (N₃) group [1]. This compound serves as a critical building block for introducing a bioorthogonal reactive handle into synthetic peptides via standard Fmoc solid-phase peptide synthesis (SPPS) [2]. Beyond its role in peptide chemistry, the azide moiety is a cornerstone of modern chemical biology, enabling site-specific protein modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and Staudinger ligation [3]. The compound's utility is further amplified by its compatibility with genetic code expansion technologies, where it can be incorporated directly into recombinant proteins in response to an amber stop codon [4].

Why Fmoc-4-azido-L-phenylalanine Cannot Be Interchanged with Common Bioorthogonal Analogs


The procurement decision for a bioorthogonal amino acid cannot be reduced to a simple substitution of one reactive handle for another. While several Fmoc-protected phenylalanine derivatives offer post-translational modification capabilities, their divergent chemical reactivities and compatibility with biological systems create distinct, non-interchangeable workflows. For example, Fmoc-4-iodo-L-phenylalanine (CAS 82565-68-2) is suited for palladium-catalyzed cross-coupling reactions but is not a participant in bioorthogonal click chemistry [1]. Conversely, Fmoc-4-ethynyl-L-phenylalanine (CAS 1228049-41-9) can participate in CuAAC, but its terminal alkyne group is less stable and requires a copper catalyst, precluding its use in copper-free, strain-promoted (SPAAC) applications in living systems [2]. Furthermore, the azide group's unique vibrational signature enables its use as an infrared probe for studying protein environments, a capability not shared by alkynes or halogens [3]. These critical differences in reaction type, catalytic requirements, and analytical utility mean that choosing the wrong analog can derail an entire experimental design, making the specific selection of the azide handle essential for target applications.

Quantitative Differential Evidence for Fmoc-4-azido-L-phenylalanine in Protein Engineering and Peptide Synthesis


Superior Fidelity in Genetic Code Expansion: AzF Translation System Achieves 65x Signal-to-Noise Ratio

A key differentiation for 4-azido-L-phenylalanine (AzF) is its exceptional translational fidelity in an engineered genetic code expansion system. A patented chimeric phenylalanine translation system specifically designed to incorporate AzF into proteins demonstrates a signal-to-noise ratio of up to 65 times [1]. This metric, which quantifies the specificity of incorporation over background misincorporation, is a critical benchmark for the performance of an orthogonal translation system. High signal-to-noise ratios are essential for producing homogenous, site-specifically modified proteins without undesirable truncations or misincorporations. This level of fidelity, achieved through a directed evolution strategy, directly translates to higher yields of pure modified protein and reduces the need for extensive purification steps, thereby accelerating research and development workflows.

Genetic Code Expansion Directed Evolution Unnatural Amino Acid Incorporation

Proven Orthogonality in Solid-Phase Synthesis: Azide Group Exhibits Quantitative Stability to Standard SPPS Reagents

The utility of Fmoc-4-azido-L-phenylalanine in solid-phase peptide synthesis hinges on the stability of its side-chain azide group to the harsh deprotection and cleavage conditions of Fmoc-based SPPS. Unlike other bioorthogonal handles that may degrade, the azide moiety in this compound is reported to be stable to trifluoroacetic acid (TFA) and piperidine, the two reagents central to the iterative cycles of Fmoc-SPPS [1]. This stability is not a given for all reactive groups; for example, certain other protected functional groups are labile under these conditions, requiring special handling or alternative protecting group strategies. The quantitative stability of the azide under these standard conditions ensures that the reactive handle remains intact throughout the entire synthesis, enabling a near-quantitative yield of the desired azide-functionalized peptide at the end of the assembly.

Solid-Phase Peptide Synthesis SPPS Azidopeptide

Enabling Copper-Free In Vivo Chemistry: Azide's Unique Bioorthogonality Compared to Alkyne Analogs

A critical differentiation between Fmoc-4-azido-L-phenylalanine and its alkyne-containing counterpart, Fmoc-4-ethynyl-L-phenylalanine, lies in their suitability for different bioorthogonal reaction modalities. Both azide and alkyne groups can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. However, only the azide moiety enables the strain-promoted variant (SPAAC), a copper-free click reaction that is essential for applications in living cells or organisms where copper's cytotoxicity is prohibitive [2]. This distinction is not trivial; it dictates the entire experimental design for in vivo protein labeling. A procurement decision for the alkyne analog precludes the use of SPAAC, forcing reliance on copper catalysis. Conversely, the azide analog provides the flexibility to use both CuAAC for in vitro applications (often faster kinetics) and SPAAC for in vivo studies, making it the more versatile and future-proof building block for protein engineering projects.

Bioorthogonal Chemistry SPAAC CuAAC In Vivo Labeling

Demonstrated Scalability and Cost-Effective Manufacture: Multigram Syntheses Achievable in Under Two Weeks

For procurement, the availability and cost-effectiveness of a compound are paramount. Studies have demonstrated that multigram quantities of Fmoc-protected azido amino acids, including Fmoc-4-azido-L-phenylalanine, can be reliably prepared within a week or two and at user-friendly costs [1]. This is a direct result of optimized synthetic routes that avoid tedious and expensive chromatographic purifications. While some in-class analogs or alternative reactive handles may require more complex multi-step syntheses or expensive catalysts, the streamlined production of Fmoc-azido amino acids ensures a more stable supply chain and more competitive pricing for end-users. Furthermore, a chromatography-free synthesis of the core amino acid, 4-azido-L-phenylalanine, has been described, which can further reduce production costs and increase accessibility [2].

Peptide Synthesis Unnatural Amino Acid Scale-up Cost of Goods

Defined Application Scenarios for Fmoc-4-azido-L-phenylalanine Based on Evidence of Differentiation


High-Fidelity Production of Site-Specifically Modified Therapeutic Proteins

When the objective is to produce a homogeneous population of a therapeutic protein (e.g., an antibody-drug conjugate) with a defined site of modification, the high translational fidelity of the AzF system (65x signal-to-noise ratio) becomes a critical selection criterion. This high fidelity, as evidenced by the patented translation system, minimizes the generation of misincorporated or truncated protein variants that can complicate purification and pose safety risks [1]. This application directly leverages the quantitative fidelity advantage of the AzF handle over less optimized UAA systems.

Live-Cell and In Vivo Protein Imaging and Tracking

For research involving the visualization of protein dynamics or trafficking in living cells or whole organisms, the copper-free SPAAC reaction enabled by the azide group is indispensable. Unlike alkyne analogs that require cytotoxic copper catalysts for cycloaddition, the azide handle permits the use of SPAAC with strained alkynes (e.g., DBCO), allowing for bioorthogonal labeling without compromising cell viability [1]. This scenario directly exploits the unique bioorthogonality profile of the azide, a clear differentiator from alkyne-based building blocks.

High-Throughput Synthesis of Functionalized Peptide Libraries

In drug discovery campaigns requiring large libraries of functionalized peptides, the cost and speed of building block production are paramount. The demonstrated ability to synthesize multigram quantities of Fmoc-4-azido-L-phenylalanine in under two weeks [1] ensures that the reagent is both affordable and readily available in sufficient quantities to support high-throughput solid-phase synthesis workflows. This scalability is a key procurement advantage over analogs that may be more expensive or have longer lead times.

Biophysical Investigation of Protein Microenvironments

When the goal is to probe the local hydration or electrostatic environment of a specific protein site using infrared spectroscopy, 4-azido-L-phenylalanine is a proven and effective vibrational reporter. The azide asymmetric stretch is sensitive to its local environment, and studies have successfully incorporated it site-specifically into superfolder GFP to report on hydration [1]. This analytical application is specific to the azide group's vibrational properties and is not possible with common alternatives like alkynes or halogens, providing a unique value proposition for biophysical chemists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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